molecular formula C20H16F12HfO8 B108289 Hafnium;1,1,1-trifluoropentane-2,4-dione CAS No. 17475-68-2

Hafnium;1,1,1-trifluoropentane-2,4-dione

Cat. No. B108289
CAS RN: 17475-68-2
M. Wt: 794.8 g/mol
InChI Key: NYKUECDZKNDYIF-UHFFFAOYSA-N
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Description

Hafnium;1,1,1-trifluoropentane-2,4-dione is a compound that involves the element Hafnium and the organic compound 1,1,1-trifluoropentane-2,4-dione, also known as trifluoro-acetylacetone (TFAA) .


Molecular Structure Analysis

The molecular structure of 1,1,1-trifluoropentane-2,4-dione has been investigated using Density Functional Theory (DFT) calculations . The compound has a molecular weight of 154.09 g/mol .


Chemical Reactions Analysis

1,1,1-Trifluoro-2,4-pentanedione has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2,4-pentanedione is a clear light yellow to orange liquid . It has a refractive index of 1.388 (lit.), a boiling point of 105-107 °C (lit.), and a density of 1.27 g/mL at 25 °C (lit.) .

Safety And Hazards

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

hafnium;1,1,1-trifluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKUECDZKNDYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Hf]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F12HfO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330017
Record name NSC177689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium;1,1,1-trifluoropentane-2,4-dione

CAS RN

17475-68-2
Record name NSC177689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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